3-(Trifluoromethyl)phenylacetyl chloride
Overview
Description
3-(Trifluoromethyl)phenylacetyl chloride is a chemical compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 . It is used in research and development .
Molecular Structure Analysis
The IUPAC name for this compound is [3-(trifluoromethyl)phenyl]acetyl chloride . The InChI code is 1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 .Physical And Chemical Properties Analysis
This compound is a liquid at ambient temperature . It should be stored at 2-8°C .Scientific Research Applications
Application in Palladium-Catalyzed Trifluoromethylation
Trifluoromethyl groups, such as in 3-(Trifluoromethyl)phenylacetyl chloride, are increasingly used in pharmaceuticals and agrochemicals due to their ability to attract electron density within molecular frameworks. Cho et al. (2010) discussed an efficient method for adding trifluoromethyl groups to a range of aryl substrates using a palladium catalyst. This process is significant in pharmaceutical and agrochemical synthesis, where trifluoromethyl groups can significantly influence the properties of organic molecules (Cho et al., 2010).
Role in Synthesis of Organocatalysts
Trityl chloride (Ph3CCl), a related compound, is noted for its role in catalyzing the condensation of certain compounds, as described by Zare et al. (2014). This illustrates the utility of such compounds in promoting chemical reactions under mild and solvent-free conditions, which is valuable in various synthetic applications (Zare et al., 2014).
Involvement in Chemical Characterization and Spectroscopy Studies
Bahr and Boudjouk (1993) explored the use of trifluoromethylated compounds in the generation of silylnitrilium ions, characterized by NMR and IR spectroscopy. This research indicates the significance of trifluoromethyl groups in advanced chemical analysis and characterization (Bahr & Boudjouk, 1993).
Safety And Hazards
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-8(14)5-6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVJJJQOPGZSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508908 | |
Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)phenylacetyl chloride | |
CAS RN |
2003-14-7 | |
Record name | [3-(Trifluoromethyl)phenyl]acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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